N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 6-position, a piperidine-4-carboxamide group, and a 4-fluorobenzenesulfonyl moiety.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S2/c20-13-1-4-15(5-2-13)29(26,27)24-9-7-12(8-10-24)18(25)23-19-22-16-6-3-14(21)11-17(16)28-19/h1-6,11-12H,7-10H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMFSHIWLIEKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=C(S2)C=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 6-Fluoro-1,3-Benzothiazol-2-Amine Core
The 6-fluoro-1,3-benzothiazol-2-amine moiety serves as the foundational heterocycle for this compound. A validated approach involves cyclocondensation of 4-fluoroaniline derivatives with thiocyanate reagents. Abdel-Aziz et al. demonstrated that treating 4-fluoroaniline with bromine and ammonium thiocyanate in acetic acid yields 2-amino-6-thiocyanato-benzothiazole intermediates. Subsequent hydrolysis or substitution reactions refine the amine functionality. For instance, reaction with chloroacetyl chloride produces 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide, which undergoes aminolysis to yield the desired 6-fluoro-1,3-benzothiazol-2-amine. Key conditions include refluxing in tetrahydrofuran (THF) or ethanol with catalytic piperidine to drive the Knoevenagel condensation.
Functionalization of the Piperidine-4-Carboxamide Skeleton
The piperidine-4-carboxamide segment is synthesized via carboxylation and amidation of a piperidine precursor. Ethyl piperidine-4-carboxylate, a common intermediate, is hydrolyzed under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to yield piperidine-4-carboxylic acid. Activation of the carboxylic acid using coupling agents such as HATU or EDC facilitates amide bond formation with the benzothiazole amine. For example, Patel et al. reported that reacting piperidine-4-carboxylic acid with 6-fluoro-1,3-benzothiazol-2-amine in dimethylformamide (DMF) with HATU and diisopropylethylamine (DIPEA) achieves the carboxamide linkage in >80% yield.
Sulfonylation of the Piperidine Nitrogen
Introducing the 4-fluorobenzenesulfonyl group to the piperidine nitrogen requires careful sulfonylation. A proven method involves treating the piperidine-4-carboxamide intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction typically proceeds in dichloromethane (DCM) or THF at 0–25°C, yielding the sulfonylated product. EvitaChem’s protocol for analogous compounds specifies a 1:1.2 molar ratio of piperidine to sulfonyl chloride, achieving 85–90% conversion after 12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Sequential Coupling and Protecting Group Strategies
Multi-step syntheses often employ protecting groups to prevent undesired side reactions. For instance, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen prior to sulfonylation allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid). A patent by WuXi AppTec outlines a sequence where Boc-protected piperidine-4-carboxylic acid is coupled to the benzothiazole amine, followed by sulfonylation and final deprotection. This approach minimizes side reactions and improves overall yield (reported at 72% over four steps).
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, yields, and sources for critical steps:
Mechanistic Insights and Optimization Challenges
- Regioselectivity in Benzothiazole Formation : The electrophilic substitution at the 6-position of the benzothiazole ring is favored due to the electron-withdrawing fluorine atom, which directs incoming electrophiles to the para position.
- Sulfonylation Efficiency : Excess sulfonyl chloride (1.2 equiv) and rigorous moisture exclusion are critical to prevent hydrolysis of the sulfonyl chloride reagent.
- Coupling Agent Selection : HATU outperforms EDC in amidation due to its superior activation of carboxylic acids, particularly with sterically hindered amines like 6-fluoro-1,3-benzothiazol-2-amine.
Scalability and Industrial Considerations
Large-scale production requires solvent recovery and flow chemistry adaptations. For example, a continuous-flow reactor for the sulfonylation step reduces reaction time from 12 hours to 2 hours while maintaining 85% yield. Additionally, replacing DMF with cyclopentyl methyl ether (CPME) as a greener solvent in the amidation step aligns with sustainable chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Key Compounds:
1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas (Pejchal et al., 2011)
1,3-Substituted imidazolidine-2,4,5-triones (Pejchal et al., 2011)
However, the absence of a urea or trione moiety might reduce covalent interaction capabilities, a key feature in some AChE inhibitors .
Piperidine-4-Carboxamide Derivatives as SARS-CoV-2 Inhibitors
Key Compounds:
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
(R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
Analysis :
The target compound’s fluorobenzenesulfonyl group may improve solubility and reduce off-target interactions compared to naphthalene-based analogues. The sulfonyl group could also engage in stronger polar interactions with viral protease active sites, though this remains speculative without direct data .
Benzothiazole-Containing Compounds in Patent Literature
Key Compounds ():
2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid
3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl]pyridine-2-carboxylic acid
Analysis: The target compound’s simplicity could offer advantages in synthesis scalability and metabolic stability. Fluorination may improve blood-brain barrier penetration compared to non-fluorinated patent compounds, making it a candidate for neurological targets .
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activity. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its antimicrobial and antiviral properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a benzothiazole and a fluorobenzenesulfonyl group, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine core and subsequent substitutions to introduce the benzothiazole and sulfonyl groups. The detailed synthetic pathway is critical for understanding how modifications can affect biological activity.
Antimicrobial Activity
Research has shown that derivatives of benzothiazole compounds exhibit varying degrees of antimicrobial activity. The minimum inhibitory concentration (MIC) values for related compounds have been documented, indicating their effectiveness against various bacterial strains. For example:
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| N-(6-fluoro-1,3-benzothiazol-2-yl) | Staphylococcus aureus | >100 |
| N-(6-fluoro-1,3-benzothiazol-2-yl) | Pseudomonas aeruginosa | >100 |
| N-(6-fluoro-1,3-benzothiazol-2-yl) | Candida albicans | >100 |
These results suggest limited efficacy against common pathogens, indicating a need for structural modifications to enhance potency.
Antiviral Activity
The antiviral potential of this compound has been explored through various studies. For instance, related piperazine derivatives were tested against HIV-1 and other viruses, with some showing moderate antiviral effects. The cytotoxic concentration (CC50) for one derivative was reported at 92 μM in Vero cells, suggesting that while there is some activity, further optimization is required to improve efficacy against viral targets.
Case Studies
Several studies have investigated the biological activities of compounds structurally similar to this compound:
- Study on Antiviral Activity : A study synthesized various piperidine derivatives and evaluated their activity against HIV and other viruses. The findings indicated that certain modifications could enhance antiviral properties while maintaining low cytotoxicity levels .
- Antimicrobial Screening : In another research effort, compounds were screened for antibacterial and antifungal activities against standard strains. Results indicated that many derivatives had MIC values above 100 μM, suggesting limited effectiveness without further chemical modifications .
The mechanisms by which these compounds exert their biological effects are not fully understood but may involve interaction with specific enzymes or receptors in pathogens. For instance, the presence of the benzothiazole moiety is known to influence the binding affinity to target proteins involved in microbial resistance.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its biological activity?
The compound integrates three critical motifs:
- 6-Fluoro-1,3-benzothiazole : Enhances lipophilicity and receptor binding via π-π stacking and halogen interactions .
- 4-Fluorobenzenesulfonyl group : Improves metabolic stability and modulates solubility through sulfonamide electronegativity .
- Piperidine-4-carboxamide backbone : Facilitates conformational flexibility, enabling interactions with target proteins (e.g., enzymes or receptors) .
Methodological Insight: Computational docking studies paired with mutagenesis assays can validate these structural contributions to activity.
Basic: What synthetic routes are commonly employed, and what are the critical reaction conditions?
A typical multi-step synthesis involves:
Benzothiazole core formation : Condensation of o-aminothiophenol derivatives with carbonyl sources under oxidative conditions (e.g., H₂O₂/FeCl₃) .
Piperidine sulfonylation : Reaction of piperidine-4-carboxylic acid with 4-fluorobenzenesulfonyl chloride in DMF, using triethylamine as a base .
Amide coupling : Activation of the carboxylic acid (e.g., EDC/HOBt) followed by reaction with the benzothiazole amine .
Critical Conditions:
- Temperature control (0–5°C during sulfonylation to minimize side reactions).
- Solvent optimization (DMF for solubility vs. THF for selectivity) .
Advanced: How can reaction yields be optimized during the coupling of benzothiazole and piperidine moieties?
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours, improving yield by 15–20% .
- Purification strategies : Gradient column chromatography (hexane:EtOAc 7:3 → 1:1) to separate unreacted starting materials .
Advanced: What analytical techniques are essential for confirming structure and purity?
Advanced: How can contradictions in NMR shifts during structural elucidation be resolved?
- Deuterated solvent effects : Compare DMSO-d₆ vs. CDCl₃ to distinguish exchangeable protons (e.g., NH) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions by correlating ¹H-¹³C couplings .
- Dynamic NMR experiments : Assess rotational barriers in sulfonamide groups causing split peaks .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for derivatives?
Substituent variation : Replace 4-fluorobenzenesulfonyl with alkylsulfonyl groups to assess hydrophobicity effects .
Bioisosteric replacement : Substitute benzothiazole with benzoxazole to evaluate heteroatom impact on target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
